Product packaging for Methyl (2S)-2,4-diaminobutanoate(Cat. No.:CAS No. 175415-97-1)

Methyl (2S)-2,4-diaminobutanoate

Cat. No.: B1653132
CAS No.: 175415-97-1
M. Wt: 132.16
InChI Key: MWFJEMDAQUMOKD-BYPYZUCNSA-N
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Description

Methyl (2S)-2,4-diaminobutanoate is a chiral ester derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid (DABA). This compound is of significant interest in biochemical and neuroscientific research due to its potential role as a precursor or metabolic intermediate. The parent molecule, DABA, is a well-characterized inhibitor of GABA transaminase, the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . By inhibiting this enzyme, DABA can lead to elevated levels of GABA in the brain, making it a valuable tool for studying GABAergic neurotransmission . Furthermore, DABA has also been identified as a GABA reuptake inhibitor, a mechanism that further potentiates GABAergic activity by increasing the concentration of GABA in the synaptic cleft . Beyond neuroscience, 2,4-diaminobutyric acid serves as a key metabolic intermediate in various biological pathways. In certain halotolerant bacteria, such as Weissella confusa , it is a known precursor in the biosynthesis of ectoine, a compatible solute that helps organisms cope with high osmotic stress . Research into this pathway provides insights into microbial adaptation and has potential applications in biotechnology. The methyl ester form of the compound may offer advantages in permeability for certain experimental setups. Researchers value this compound for probing GABA metabolism, investigating osmoregulation, and as a building block in chemical synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling and Storage: Store in a freezer (below -20°C), protect from light, and under an inert atmosphere to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2 B1653132 Methyl (2S)-2,4-diaminobutanoate CAS No. 175415-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2,4-diaminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3,6-7H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFJEMDAQUMOKD-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244646
Record name Butanoic acid, 2,4-diamino-, methyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175415-97-1
Record name Butanoic acid, 2,4-diamino-, methyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175415-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2,4-diamino-, methyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Methyl (2S)-2,4-diaminobutanoate

Achieving the desired (2S) configuration is paramount in the synthesis of this compound. Stereoselective methods are therefore essential, and these can be broadly categorized into derivations from chiral precursors and the application of asymmetric synthesis techniques.

Derivations from Chiral Precursors (e.g., Homoserine)

A common and effective strategy for obtaining enantiomerically pure compounds is to start from a readily available chiral molecule, a "chiral pool" approach. L-homoserine, with its (S) configuration at the α-carbon, serves as an excellent starting material for the synthesis of (2S)-2,4-diaminobutanoate derivatives.

A patented method outlines a multi-step synthesis starting from L-homoserine. google.com The process begins with the protection of the amino and carboxyl groups of homoserine. google.com For instance, the amino group can be protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group. google.com The hydroxyl group of the protected homoserine is then activated, often by converting it into a good leaving group, to facilitate nucleophilic substitution. A subsequent Mitsunobu reaction can be employed to introduce a phthalimide (B116566) (Pht) group, which serves as a masked form of the second amino group. google.com This is followed by a series of deprotection steps to yield the final 2,4-diaminobutanoic acid derivative. google.com The biosynthesis of 2,4-diaminobutyric acid from L-homoserine has also been studied in certain plant species. acs.orgnih.gov

Application of Asymmetric Synthesis Techniques

When a suitable chiral precursor is not available, asymmetric synthesis techniques are employed to create the desired stereocenter from a prochiral starting material.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. researchgate.net

One of the most well-known examples is the use of Evans oxazolidinone auxiliaries. researchgate.net These have been successfully applied in a wide range of asymmetric transformations, including the synthesis of various chiral building blocks and natural products. researchgate.netnih.gov For instance, the asymmetric alkylation of N-acyloxazolidinones can be used to introduce chirality. researchgate.net

Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification. nih.gov The synthesis of both enantiomeric forms of pseudoephenamine is well-established. nih.gov In some cases, pseudoephenamine has been shown to be a superior chiral auxiliary compared to pseudoephedrine. nih.gov

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

A notable example is the asymmetric catalytic hydrogenation of prochiral precursors. nih.gov The preparation of various alkyl diamino dicarboxylic acids with high optical purity has been achieved using this method. nih.gov Prochiral precursors can be synthesized from dialdehydes and protected phosphonoglycines. nih.gov For instance, Z-protected dimethyl esters of diamino dicarboxylic acids have been obtained by hydrogenating the corresponding prochiral starting materials with catalysts like [(COD)Rh(S,S)-Et-DuPHOS]OTf. nih.gov

The catalytic asymmetric Michael addition of glycine (B1666218) derivatives to nitroalkenes is another powerful strategy. acs.org This has been developed to produce γ,δ-diamino acid derivatives with high diastereo- and enantioselectivity. acs.org

Classical and Modern Synthetic Routes to 2,4-Diaminobutanoic Acid and Derivatives

Historically, the synthesis of 2,4-diaminobutanoic acid (DABA) and its derivatives has been approached through various classical methods. oregonstate.educdnsciencepub.com These include syntheses involving a phthalimido aldehyde, the Hofmann degradation of glutamic acid, and the Curtius and Schmidt reactions. cdnsciencepub.com A particularly effective classical method involves the use of diazomethane (B1218177) and high-pressure hydrogenation starting from ethyl acrylate. cdnsciencepub.com

More contemporary routes often focus on improving efficiency and stereocontrol. For example, a synthesis starting from γ-butyrolactone involves its ring-opening with potassium phthalimide, followed by hydrolysis to yield 4-aminobutyric acid. cdnsciencepub.com A similar pathway starting from 2-bromo-γ-butyrolactone can lead to 2,4-diaminobutyric acid. cdnsciencepub.com

Protection and Deprotection Strategies (e.g., Cbz, Boc, pht)

The presence of two amino groups and a carboxylic acid necessitates a careful strategy of protection and deprotection to achieve the desired transformations selectively. masterorganicchemistry.comyoutube.com Common amine protecting groups include benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and phthalimide (Pht). chemicalbook.comresearchgate.netnumberanalytics.comtotal-synthesis.comorganic-chemistry.org

Table 1: Common Protecting Groups in the Synthesis of Diamino Acids

Protecting GroupAbbreviationIntroduction Reagent(s)Deprotection Condition(s)Orthogonality Notes
BenzyloxycarbonylCbz or ZBenzyl (B1604629) chloroformate (Cbz-Cl) total-synthesis.comCatalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.comStable to mild acids and bases; orthogonal to Boc and Fmoc. total-synthesis.com
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O) organic-chemistry.orgStrong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.comStable to base and nucleophiles; orthogonal to Cbz and Fmoc. organic-chemistry.org
PhthalimidePhtPhthalic anhydride (B1165640) or potassium phthalimide wikipedia.orgHydrazine (Ing-Manske procedure) or NaBH₄ followed by acetic acid. chemicalbook.comwikipedia.orgRobust group, often used for primary amines. chemicalbook.com

The Cbz group , introduced by Leonidas Zervas, was pivotal in the development of controlled peptide synthesis. total-synthesis.com It is typically introduced using benzyl chloroformate under basic conditions and removed by catalytic hydrogenolysis. numberanalytics.comtotal-synthesis.com This protecting group is generally stable to acidic and basic conditions, making it orthogonal to many other protecting groups. total-synthesis.com

The Boc group is one of the most common amine protecting groups in organic synthesis. organic-chemistry.orgyoutube.com It is introduced using di-tert-butyl dicarbonate and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com Its stability towards bases and nucleophiles makes it an excellent choice for orthogonal protection strategies. organic-chemistry.org The selective mono-Boc protection of diamines can be challenging due to the similar reactivity of the two amino groups, but methods have been developed to achieve this with good yields. researchgate.netsigmaaldrich.comredalyc.org

The phthalimide group is a robust protecting group for primary amines, often introduced via the Gabriel synthesis using potassium phthalimide. wikipedia.orglibretexts.org Deprotection is commonly achieved using hydrazine. wikipedia.org This method prevents over-alkylation, a common side reaction with primary amines. libretexts.org

Reductive Alkylation Reactions

Reductive amination, or reductive alkylation, is a powerful method for modifying the primary amino groups of this compound. nih.govmasterorganicchemistry.com This two-part reaction involves the initial formation of an imine or iminium ion upon reaction of an amine with an aldehyde or ketone, followed by in-situ reduction of this intermediate to the corresponding alkylated amine. youtube.comlibretexts.org A key advantage of this method is its ability to control the degree of alkylation, avoiding the over-alkylation often seen with direct alkylation using alkyl halides. masterorganicchemistry.com

The reaction can be performed sequentially or as a one-pot procedure. nih.gov For this compound, both the α- and γ-amino groups are susceptible to alkylation. The choice of carbonyl compound determines the nature of the substituent introduced. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.comlibretexts.org The process can be used to install a wide variety of functional groups. masterorganicchemistry.com

Carbonyl ReagentReducing AgentPotential Product(s)
FormaldehydeNaBH₃CNMethyl (2S)-2,4-bis(dimethylamino)butanoate
AcetoneNaBH(OAc)₃Methyl (2S)-2,4-bis(isopropylamino)butanoate
AcetaldehydeNaBH₃CNMethyl (2S)-2,4-bis(diethylamino)butanoate
BenzaldehydeNaBH(OAc)₃Methyl (2S)-2,4-bis(benzylamino)butanoate

This table illustrates potential outcomes of reductive alkylation on this compound. The reaction can lead to mono- or di-alkylation at each amino group, and regioselectivity can be influenced by reaction conditions and protecting group strategies.

Multi-Step Synthesis Pathways

The synthesis of 2,4-diaminobutanoic acid derivatives often requires multi-step pathways starting from readily available chiral precursors. nih.gov One documented approach utilizes L-homoserine as the starting material. This method involves a sequence of protection and functional group interconversion steps. A typical pathway includes:

Protection: The amino and carboxyl groups of the homoserine starting material are protected. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be converted to a benzyl ester.

Activation and Substitution: The hydroxyl group of the protected homoserine is activated (e.g., converted to a leaving group) and then displaced with a nitrogen-containing nucleophile, such as phthalimide, via a Mitsunobu reaction.

Deprotection and Final Product Formation: The multiple protecting groups are sequentially removed to yield the final 2,4-diaminobutyric acid derivative.

Another established route starts from L-aspartic acid. nih.gov Biosynthetic studies have also shown that 2,4-diaminobutyric acid can be formed from L-aspartic acid in certain organisms. nih.gov

StepStarting MaterialKey Reagents/ReactionIntermediate/Product
1L-HomoserineBoc₂O; Benzyl bromideN-Boc, O-benzyl protected homoserine
2Protected HomoserinePhthalimide, DEAD, PPh₃ (Mitsunobu Reaction)γ-phthalimido protected intermediate
3γ-phthalimido intermediateHydrazineγ-amino, α-Boc, O-benzyl protected DABA
4Protected DABATFA or HCl2,4-diaminobutyric acid derivative

This table outlines a representative multi-step synthesis of a 2,4-diaminobutyric acid derivative, illustrating the use of protecting groups and key chemical transformations.

Chemical Transformations and Functionalization

The two amino groups and the methyl ester of this compound are sites for various chemical transformations, enabling its incorporation into larger, more complex molecules.

Amidation and Peptide Coupling Reactions

The primary amino groups of this compound can readily participate in amidation and peptide coupling reactions to form amide bonds. nih.gov This is a cornerstone of peptide synthesis, where the carboxyl group of one amino acid is activated to react with the amino group of another. masterorganicchemistry.com To control which amino group (α or γ) reacts, a protecting group strategy is essential. chemimpex.comyoutube.com For instance, the Nγ-amino group can be protected with a Boc group while the Nα-amino group, protected with an Fmoc group, is selectively deprotected for chain elongation. chemimpex.comacs.org

A wide variety of coupling reagents have been developed to facilitate this reaction, ensuring high yields and minimizing side reactions like racemization. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Reagent ClassExamplesNotes
Uronium/Aminium SaltsHATU, HBTUHighly efficient and fast-acting; requires a non-nucleophilic base like DIEA. nih.gov
CarbodiimidesDCC, EDCOften used with additives like HOBt or HOAt to suppress racemization. masterorganicchemistry.com
Phosphonium SaltsPyBOP, PyAOPEffective for sterically hindered couplings and cyclization reactions.

This table summarizes common classes of coupling reagents used in amidation and peptide synthesis, which are applicable to the amino groups of this compound.

Regioselective Modifications (e.g., Monoacetylation)

Regioselective modification of one of the two amino groups in this compound presents a synthetic challenge but allows for the creation of precisely functionalized molecules. The differential nucleophilicity of the α- and γ-amino groups can be exploited to achieve selectivity. Typically, the side-chain γ-amino group is more basic and nucleophilic than the α-amino group.

Achieving monoacetylation at a specific position generally requires an orthogonal protecting group strategy. chemimpex.com For example, to achieve Nγ-acetylation, one could use a derivative where the α-amino group is protected with a group stable to acetylation conditions (e.g., Fmoc) and the γ-amino group is free. After acetylation of the γ-amino group with a reagent like acetic anhydride, the Fmoc group can be removed. Conversely, for Nα-acetylation, the γ-amino group would need to be protected (e.g., with a Boc group). chemimpex.comacs.org Without such protection, reactions like acetylation can lead to mixtures of products or di-substituted derivatives.

Formation of Complex Molecules (e.g., Metal Complexes)

The structure of this compound, with its two nitrogen donors from the amino groups and an oxygen donor from the ester carbonyl, makes it an effective chelating agent for metal ions. researchgate.net Chelation is the process where a ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. nih.gov

This compound can coordinate with various transition metal ions, such as copper(II), nickel(II), and cobalt(II), to form stable metal complexes. nih.govpsu.edu The geometry of the resulting complex (e.g., octahedral, square planar) depends on the coordination number of the metal ion and the steric and electronic properties of the ligand. The formation of such complexes can significantly alter the chemical and physical properties of both the metal ion and the organic ligand. The stability of these complexes is crucial for applications in areas like radiopharmaceuticals and catalysis. psu.eduresearchgate.net

Metal IonPotential Coordination SitesPossible Geometry
Copper(II)Nα, Nγ, C=OSquare Planar or Distorted Octahedral
Nickel(II)Nα, Nγ, C=OOctahedral
Cobalt(II)Nα, Nγ, C=OOctahedral
Zinc(II)Nα, Nγ, C=OTetrahedral or Octahedral

This table lists potential metal complexes that can be formed with this compound, highlighting the versatility of its donor atoms in coordination chemistry.

Biochemical Pathways and Enzymatic Catalysis

Biosynthetic Pathways of 2,4-Diaminobutanoic Acid in Biological Systems

The primary anabolic route to 2,4-diaminobutanoic acid originates from a central metabolite of the aspartate family of amino acids. This connection places DABA synthesis at a critical juncture of carbon and nitrogen metabolism.

The Aspartate 4-Phosphate Pathway

The predominant biosynthetic pathway for L-2,4-diaminobutanoic acid in many bacteria and some plants is the aspartate 4-phosphate pathway. nih.govnih.gov This pathway utilizes L-aspartate-β-semialdehyde, a key intermediate in the biosynthesis of essential amino acids such as lysine (B10760008), methionine, and threonine. enzyme-database.org The synthesis from this precursor is a two-step process.

The initial and committing step is the transamination of L-aspartate-β-semialdehyde. This reaction is catalyzed by L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (also known as diaminobutanoate-2-oxoglutarate transaminase, DABA AT, or EctB), a pyridoxal-5-phosphate (PLP)-dependent enzyme. nih.govuniprot.org This enzyme facilitates the reversible transfer of an amino group from a donor, typically L-glutamate, to the aldehyde group of L-aspartate-β-semialdehyde, yielding L-2,4-diaminobutanoate and 2-oxoglutarate. nih.govuniprot.org

In some bacteria, such as Acinetobacter baumannii, feeding experiments with L-[U-14C]aspartic acid have confirmed the incorporation of the label into downstream products, supporting the role of the aspartate pathway in DABA synthesis.

Role in Ectoine (B1671093) Biosynthesis and Compatible Solute Production

One of the most well-characterized roles of L-2,4-diaminobutanoic acid is as a direct precursor in the biosynthesis of ectoine and its derivative, 5-hydroxyectoine. enzyme-database.orgnih.govnih.gov These molecules are highly effective compatible solutes, accumulated by a wide array of halophilic and halotolerant microorganisms to protect cellular structures and functions against the detrimental effects of high osmotic stress. nih.gov

The ectoine biosynthetic pathway involves a three-step enzymatic sequence starting from L-aspartate-β-semialdehyde: enzyme-database.orgnih.gov

L-2,4-diaminobutyrate transaminase (EctB) catalyzes the formation of L-2,4-diaminobutanoate as described above. enzyme-database.org

L-2,4-diaminobutyrate acetyltransferase (EctA) then acetylates the γ-amino group of L-2,4-diaminobutanoate using acetyl-CoA as the acetyl donor. enzyme-database.orgnih.gov This reaction produces Nγ-acetyl-L-2,4-diaminobutanoate. enzyme-database.orgnih.gov

Finally, ectoine synthase (EctC) catalyzes an intramolecular condensation reaction of Nγ-acetyl-L-2,4-diaminobutanoate, involving the elimination of a water molecule to form the cyclic structure of ectoine. enzyme-database.orgnih.gov

This pathway is encoded by the highly conserved ectABC gene cluster. nih.gov In some organisms, a fourth enzyme, ectoine hydroxylase (EctD) , can subsequently convert ectoine to 5-hydroxyectoine. nih.gov

Polyamine Metabolism and Related Biotransformations

L-2,4-diaminobutanoic acid also serves as a precursor for the biosynthesis of certain polyamines, notably 1,3-diaminopropane (B46017) (DAP). Polyamines are small, polycationic molecules essential for numerous cellular processes, including cell growth, differentiation, and stress responses.

The conversion of DABA to DAP is achieved through a decarboxylation reaction catalyzed by L-2,4-diaminobutyrate decarboxylase (DABA DC) . nih.govfrontiersin.org This enzyme has been identified and characterized in various bacteria, including species of Enterobacter, Serratia, Vibrio, and Acinetobacter. nih.govfrontiersin.org Supplementation of growth media with L-DABA has been shown to increase the production of DAP in these organisms. nih.gov The enzyme is highly specific for L-DABA and requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor for its activity. nih.gov

This pathway represents an alternative route to polyamine synthesis, distinct from the more common pathways involving ornithine and arginine.

Nitrogen Assimilation and Distribution in Microbial and Plant Metabolism

As a nitrogen-containing compound, 2,4-diaminobutanoic acid is intrinsically linked to the broader network of nitrogen assimilation. Its biosynthesis directly stems from aspartate, a primary product of ammonia (B1221849) incorporation into carbon skeletons via the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) cycle. nih.gov Therefore, the production of DABA represents a diversion of assimilated nitrogen from central amino acid pools into specialized metabolic pathways.

In microorganisms, the synthesis of DABA for ectoine production is a key strategy for nitrogen management under osmotic stress, sequestering nitrogen in a stable, protective molecule. nih.gov In symbiotic nitrogen-fixing bacteria like Rhizobium leguminosarum, a diaminobutyrate aminotransferase is specifically induced in pea bacteroids. nih.gov This suggests a host-specific role in nitrogen metabolism, potentially linking to the availability of precursors like homoserine within the nodule environment. nih.gov The production of DABA in this context may serve as a metabolic adaptation, contributing to symbiotic efficiency and nitrogen fixation. nih.gov

In plants, while DABA itself is not a primary transport form of nitrogen, its presence in certain species, such as those of the Lathyrus genus, indicates a role as a localized nitrogen sink. The nitrogen atoms within DABA are derived from the plant's central nitrogen pool and are stored in this non-proteinogenic amino acid.

Occurrence in Cyanobacteria and Other Organisms (e.g., as an Isomeric Neurotoxin Precursor)

2,4-Diaminobutanoic acid is produced by various organisms, including certain cyanobacteria, where it can act as a neurotoxin. nih.gov It is a structural isomer of the neurotoxin β-N-methylamino-L-alanine (BMAA) and is sometimes found co-occurring with it. nih.govnih.gov The production of these toxins poses potential health risks to humans and animals. nih.gov

In cyanobacteria, the biosynthesis of 2,4-DAB is hypothesized to occur via the aspartate 4-phosphate pathway. nih.govnih.gov Genomic analyses have identified genes encoding the key enzymes, such as diaminobutanoate-2-oxo-glutarate transaminase, in several cyanobacterial genomes. nih.gov The presence of these genes, often within specialized metabolite clusters, supports the capacity of these organisms to produce DABA. nih.gov Beyond its potential toxicity, DABA in cyanobacteria may also be functionally associated with iron-scavenging through the production of siderophores. nih.gov

DABA is also found in the seeds of some leguminous plants and as a component of the cell wall in certain Gram-positive bacteria.

Enzymology of 2,4-Diaminobutanoate Metabolism

The metabolic fate of 2,4-diaminobutanoate is dictated by a specific set of enzymes that catalyze its transformation. These enzymes belong to different classes and exhibit distinct properties and mechanisms.

EnzymeEC NumberReactionCofactorFunctionOrganism Examples
L-2,4-Diaminobutyrate:2-ketoglutarate 4-aminotransferase (EctB) 2.6.1.76L-Aspartate-β-semialdehyde + L-Glutamate ⇌ L-2,4-Diaminobutanoate + 2-OxoglutaratePyridoxal-5-phosphate (PLP)Ectoine BiosynthesisHalomonas elongata, Rhizobium leguminosarum, various bacteria
L-2,4-Diaminobutyrate acetyltransferase (EctA) 2.3.1.178Acetyl-CoA + L-2,4-Diaminobutanoate ⇌ CoA + Nγ-acetyl-L-2,4-diaminobutanoateNoneEctoine BiosynthesisPaenibacillus lautus, Halomonas elongata, various bacteria
L-2,4-Diaminobutyrate decarboxylase (DABA DC) 4.1.1.86L-2,4-Diaminobutanoate ⇌ 1,3-Diaminopropane + CO2Pyridoxal-5-phosphate (PLP)Polyamine BiosynthesisEnterobacter aerogenes, Serratia marcescens, Acinetobacter baumannii
2,4-Diaminobutyric acid racemase (PddB) 5.1.1.-L-2,4-Diaminobutanoate ⇌ D-2,4-DiaminobutanoateNone (PLP-independent)D-Amino Acid Polymer BiosynthesisStreptoalloteichus hindustanus

Detailed research findings have elucidated the characteristics of these key enzymes.

L-2,4-Diaminobutyrate:2-ketoglutarate 4-aminotransferase (EctB) is a PLP-dependent enzyme belonging to the class I and II aminotransferases. nih.gov It catalyzes the reversible transamination reaction that forms L-DABA. nih.gov

L-2,4-Diaminobutyrate acetyltransferase (EctA) is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.gov Structural and biochemical studies of EctA from Paenibacillus lautus have revealed that it is a highly regiospecific enzyme, producing Nγ-acetyl-L-2,4-diaminobutanoate and not the Nα-acetylated isomer, which is an intermediate in ectoine catabolism. nih.gov The enzyme functions as a homodimer and its activity is dependent on Na+ or K+ ions. enzyme-database.orgnih.gov

L-2,4-Diaminobutyrate decarboxylase (DABA DC) from Enterobacter aerogenes and Serratia marcescens has been purified and characterized. frontiersin.org These enzymes are dimers with subunits of approximately 51 kDa and exhibit maximal activity at a pH of 8.0-8.25. frontiersin.org They show an absolute requirement for PLP and are activated by Mg2+ and dithiothreitol. nih.govfrontiersin.org The enzyme is highly specific for L-DABA, with other diamino acids like L-ornithine and L-lysine not serving as substrates. nih.gov

A notable discovery is the 2,4-diaminobutyric acid racemase (PddB) from Streptoalloteichus hindustanus, which is involved in the biosynthesis of a poly-D-DAB homopolymer. nih.gov Remarkably, this enzyme is PLP-independent. nih.gov Mechanistic studies, including site-directed mutagenesis, have shown that it employs a thiolate-thiol pair from two catalytic cysteine residues to interconvert the L- and D-isomers of DABA via a carbanion intermediate. nih.gov The enzyme is specific for DABA and shows optimal activity at a basic pH of around 8.5. nih.gov

Diaminobutanoate-2-oxo-glutarate Transaminase (EctB, EC 2.6.1.76) Mechanistic Studies

Diaminobutanoate-2-oxo-glutarate transaminase, commonly known as EctB, is a pivotal enzyme in the biosynthesis of ectoine. nih.gov It catalyzes the reversible transamination of L-aspartate-β-semialdehyde (ASA) to L-2,4-diaminobutanoate (DABA) using L-glutamate as the amino group donor. uniprot.orguniprot.org This reaction is the initial and often rate-limiting step in the ectoine production pathway. nih.gov

EctB is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that belongs to the aminotransferase class-I and -II family. nih.govmdpi.com The reaction mechanism is similar to other transaminases, involving the transfer of an amino group from glutamate to ASA, resulting in the formation of DABA and 2-oxoglutarate. nih.gov Studies on EctB from Halomonas elongata have shown that the enzyme exhibits high specificity for L-glutamate as the amino donor. uniprot.org While it can utilize other amino group donors in the reverse reaction, such as gamma-aminobutyric acid (GABA) and L-ornithine, the activity is significantly lower compared to that with DABA. uniprot.org The enzyme from Halomonas elongata has an optimal pH of 8.6-8.7 and an optimal temperature of 25 degrees Celsius. uniprot.org

PropertyValueSource
Enzyme Commission Number2.6.1.76 uniprot.orguniprot.org
Systematic NameL-2,4-diaminobutanoate:2-oxoglutarate 4-aminotransferase wikipedia.org
ReactionL-2,4-diaminobutanoate + 2-oxoglutarate ⇌ L-aspartate 4-semialdehyde + L-glutamate wikipedia.org
CofactorPyridoxal 5'-phosphate uniprot.orguniprot.org
Optimum pH (H. elongata)8.6-8.7 uniprot.org
Optimum Temperature (H. elongata)25 °C uniprot.org

Diaminobutanoate Acetyltransferase (EctA, EC 2.3.1.178) Catalysis

Following the synthesis of DABA by EctB, the next step in the ectoine biosynthesis pathway is catalyzed by diaminobutanoate acetyltransferase, or EctA. researchgate.net This enzyme is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily. uni-marburg.de EctA facilitates the transfer of an acetyl group from acetyl-CoA to the γ-amino group of L-2,4-diaminobutanoate. uni-marburg.denih.gov This highly regiospecific reaction yields Nγ-acetyl-L-2,4-diaminobutanoate (Nγ-ADABA) and coenzyme A (CoA). uni-marburg.denih.gov

Structural and biochemical studies of EctA from the thermotolerant bacterium Paenibacillus lautus have provided detailed insights into its catalytic mechanism. uni-marburg.denih.gov The enzyme functions as a homodimer, and high-resolution crystal structures have been obtained for its apo-form and in complex with its substrates (DABA and CoA) and product (Nγ-ADABA). researchgate.netuni-marburg.denih.gov These structures reveal the architecture of the active site and have allowed for the identification of key residues involved in substrate binding through site-directed mutagenesis. uni-marburg.denih.gov The catalytic cycle involves the binding of both acetyl-CoA and DABA, followed by the acetyl transfer and subsequent release of the products. researchgate.net

PropertyValueSource
Enzyme Commission Number2.3.1.178 uni-marburg.deuniprot.org
Systematic Nameacetyl-CoA:L-2,4-diaminobutanoate N4-acetyltransferase wikipedia.org
Reactionacetyl-CoA + L-2,4-diaminobutanoate ⇌ CoA + N4-acetyl-L-2,4-diaminobutanoate wikipedia.org
SubstratesAcetyl-CoA, L-2,4-diaminobutanoate wikipedia.org
ProductsCoenzyme A, Nγ-acetyl-L-2,4-diaminobutanoate uni-marburg.dewikipedia.org

L-2,4-Diaminobutanoate Dehydrogenase Activities

While not directly part of the canonical ectoine biosynthesis pathway, dehydrogenase activities involving diaminobutanoates have been identified. For instance, 2,4-diaminopentanoate (B1235806) dehydrogenase (EC 1.4.1.12) is an oxidoreductase that acts on the CH-NH2 group of 2,4-diaminopentanoate with NAD+ or NADP+ as an acceptor. wikipedia.org This enzyme is involved in metabolic pathways such as lysine degradation. wikipedia.org

In another context, L-2,4-diaminobutyrate decarboxylase activity has been observed in Acinetobacter species, leading to the formation of 1,3-diaminopropane. nih.gov This enzyme specifically acts on L-2,4-diaminobutyrate and requires pyridoxal phosphate (B84403) as a cofactor. nih.gov

General Aminotransferase (EC 2.6.1.-) Family Studies in Relation to 2,4-Diaminobutanoate

The aminotransferase family of enzymes is crucial for the metabolism and synthesis of amino acids by catalyzing the transfer of amino groups. mdpi.com EctB, the diaminobutanoate-2-oxoglutarate transaminase, is a member of the aminotransferase class I and II family. nih.govmdpi.com These enzymes are pyridoxal-phosphate dependent and play a vital role in various metabolic pathways. nih.gov

In Acinetobacter baumannii, a gene named dat encodes an L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (DABA AT). nih.gov This enzyme was identified as belonging to subgroup II of the aminotransferases and catalyzes the reversible reaction between L-2,4-diaminobutyric acid and 2-ketoglutaric acid to form L-glutamic acid and L-aspartic β-semialdehyde. nih.gov This activity is integral to the synthesis of 1,3-diaminopropane in this organism. nih.gov

Enzyme Promiscuity and Substrate Specificity in Relevant Enzymes

Enzyme promiscuity, the ability of an enzyme to catalyze reactions with non-native substrates, can be a powerful tool in biotechnology. nih.gov While enzymes like EctB and EctA exhibit high specificity for their natural substrates, instances of substrate ambiguity can be exploited for the production of novel compounds. uniprot.orgnih.gov For example, the substrate promiscuity of ectoine hydroxylase (EctD) has been harnessed for the regio- and stereoselective hydroxylation of a synthetic ectoine derivative. nih.gov

Conversely, the high substrate specificity of enzymes like EctB from Halomonas elongata for L-glutamate ensures the efficient production of DABA in the ectoine biosynthesis pathway. uniprot.org This specificity prevents unwanted side reactions and maintains metabolic efficiency. Understanding the balance between specificity and promiscuity in these enzymes is key for their application in metabolic engineering. nih.gov

Metabolic Engineering and Biotechnological Production Pathways

Impact of Engineered Metabolic Pathways on 2,4-Diaminobutanoate Accumulation

Metabolic engineering offers a promising approach to enhance the production of valuable compounds like 2,4-diaminobutanoate and its derivatives. lbl.gov By manipulating cellular chemistry, microorganisms can be engineered to overproduce specific metabolites. lbl.gov For instance, the production of 2,4-dihydroxybutyric acid (DHB) has been achieved by constructing a synthetic metabolic pathway in Escherichia coli that starts from the natural amino acid homoserine. nih.gov This pathway involves a homoserine transaminase-catalyzed deamination of homoserine to 2-oxo-4-hydroxybutyrate, which is then reduced to DHB. nih.gov

In a homoserine-overproducing E. coli strain expressing the necessary enzymes, fed-batch cultivation resulted in the production of 5.3 g/L of DHB. nih.gov Further improvements have been made by engineering the cofactor specificity of the enzymes involved. nih.gov By modifying an NADH-dependent reductase to be NADPH-dependent and increasing the intracellular supply of NADPH, the yield of DHB from glucose was increased by 50%. nih.gov These strategies highlight the potential for significantly increasing the accumulation of 2,4-diaminobutanoate and related compounds through targeted metabolic engineering.

Engineered Strain/PathwayTarget CompoundProduction Titer/YieldEngineering Strategy
Homoserine-overproducing E. coli2,4-dihydroxybutyric acid (DHB)5.3 g/LExpression of homoserine transaminase and OHB reductase
Engineered E. coli with improved cofactor usage2,4-dihydroxybutyric acid (DHB)0.25 mol/mol glucose (50% increase)Engineering NADH-dependent reductase to be NADPH-dependent and increasing NADPH supply

Strategies for Modulating Metabolic Flux towards Target Compounds

To enhance the production of a target compound like Methyl (2S)-2,4-diaminobutanoate, metabolic engineering strategies must be employed to direct the flow of metabolites, or metabolic flux, towards its precursor, L-2,4-diaminobutanoate. nih.gov These strategies generally involve the modification of microbial strains, such as Corynebacterium glutamicum or Escherichia coli, which are commonly used for amino acid production. nih.gov The core principle is to maximize the carbon flow from the central metabolism to the desired product while minimizing its diversion into competing pathways or subsequent metabolism. nih.gov

Key strategies include:

Enhancing Precursor Supply: The initial and crucial step is to increase the intracellular concentration of the primary precursor, L-aspartate-semialdehyde. This can be achieved by overexpressing the genes encoding enzymes in the aspartate biosynthetic pathway.

Overexpression of Key Biosynthetic Enzymes: Increasing the expression of the genes encoding L-2,4-diaminobutyrate transaminase (EctB) is a direct approach to pull the metabolic flux from L-aspartate-semialdehyde towards L-2,4-diaminobutanoate. wikipedia.org

Elimination of Competing Pathways: To prevent the diversion of L-2,4-diaminobutanoate into the natural ectoine pathway, the gene for L-2,4-diaminobutyrate acetyltransferase (EctA) can be deleted or its expression can be knocked down. nih.govwikipedia.org This ensures the accumulation of the desired precursor.

Cofactor and Energy Engineering: The biosynthesis of amino acids is an energy-intensive process. Ensuring an adequate supply of ATP and reducing equivalents (NAD(P)H) through the engineering of the central carbon metabolism can further enhance product yields.

The table below summarizes hypothetical genetic modifications and their expected impact on increasing the metabolic flux towards L-2,4-diaminobutanoate.

Genetic Modification Target Gene/Pathway Strategy Expected Outcome
OverexpressionAspartate kinase (ask)Enhance Precursor SupplyIncreased pool of L-aspartate-semialdehyde
OverexpressionL-2,4-diaminobutyrate transaminase (ectB)Drive Flux to ProductIncreased synthesis of L-2,4-diaminobutanoate
Gene Deletion/KnockdownL-2,4-diaminobutyrate acetyltransferase (ectA)Block Competing PathwayAccumulation of L-2,4-diaminobutanoate
Site-directed MutagenesisAspartate kinase (ask)Remove Feedback InhibitionSustained flux through the aspartate pathway

By implementing these strategies, it is possible to create a microbial cell factory that efficiently converts a simple carbon source into L-2,4-diaminobutanoate. The subsequent conversion to this compound could then be achieved through a downstream chemo-enzymatic step, where the accumulated precursor is esterified using a suitable lipase (B570770) or other catalyst in the presence of methanol.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques for 2,4-Diaminobutanoic Acid and its Derivatives

Chromatographic methods are indispensable for the separation and analysis of 2,4-diaminobutanoic acid and its derivatives from complex biological matrices. These techniques are often coupled with mass spectrometry for enhanced detection and characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of amino acids and their derivatives due to its high sensitivity and selectivity. nih.govresearchgate.net This technique is particularly well-suited for analyzing hydrophilic compounds like DAB, which can be challenging to retain on traditional reversed-phase columns. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to enhance the retention and separation of such polar analytes. nih.gov

In metabolomics studies, LC-MS/MS enables the profiling of a wide range of metabolites, including chiral amino acids. nih.gov By optimizing MS/MS parameters, researchers can achieve highly sensitive detection of target analytes, often without the need for derivatization. nih.gov For instance, a method combining two types of chiral columns allowed for the analysis of 115 chiral and non-chiral metabolites, including d-amino acids. nih.gov The accurate mass capabilities of modern mass spectrometers further aid in the identification of unknown compounds by providing elemental composition information.

Challenges in LC-MS/MS analysis include matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte of interest, and the presence of isobaric interferences, which are compounds with the same nominal mass. youtube.com Careful sample preparation and chromatographic optimization are crucial to mitigate these issues. youtube.com

Pre-column Derivatization Strategies for Enhanced Detection (e.g., AQC, FMOC, ECF/PCF)

To improve the chromatographic behavior and detection sensitivity of amino acids like 2,4-diaminobutanoic acid, pre-column derivatization is a widely used strategy. This involves chemically modifying the analyte before its introduction into the LC system.

One common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC). nih.gov FMOC reacts with primary and secondary amines to form a fluorescent derivative, significantly enhancing detection limits when using a fluorescence detector. nih.gov This method has been successfully applied to determine dencichine, a diaminopropionic acid derivative, in plant extracts. nih.gov

Another approach involves derivatization to introduce a hydrophobic group to the amino-containing compounds. This increases their retention on reversed-phase columns and improves peak shapes. For example, a derivatization reagent, 3-DP-NHS, was used to profile amino-containing metabolites in serum, leading to significantly improved chromatographic separation. nih.gov

These derivatization strategies not only enhance sensitivity but can also improve the stability of the analyte and its chromatographic resolution from other compounds in the sample.

Advanced Spectroscopic Methods for Structural Elucidation of Derivatives and Intermediates

Spectroscopic techniques are fundamental for determining the precise three-dimensional structure of molecules, including derivatives and intermediates of methyl (2S)-2,4-diaminobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.ukresearchgate.net

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). mdpi.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. mdpi.com

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure. core.ac.ukresearchgate.net

For instance, the structure of Nγ-acetyl-L-2,4-diaminobutyric acid, a derivative of DAB, was characterized using ¹H and ¹³C NMR spectroscopy. mdpi.com Similarly, the structure of a Schiff base derivative of 4-aminobutanoic acid was confirmed using ¹H and ¹³C NMR, with 2D NMR experiments used to assign specific signals. mdpi.com

Representative NMR Data for Amino Acid Derivatives
NucleusDerivativeChemical Shift (ppm)Reference
¹H(E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid3.60 (H-4) mdpi.com
¹³C(E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid166.2 (azomethine C), 174.0 (carboxylic C) mdpi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com

IR Spectroscopy: Measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. edinst.com It is particularly sensitive to polar functional groups. edinst.com

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light. edinst.com It is highly sensitive to non-polar bonds and symmetric vibrations. researchgate.net

These techniques are complementary and are often used together to obtain a more complete vibrational profile of a molecule. For example, the IR and Raman spectra of crystalline Nγ-acetyl-L-2,4-diaminobutyric acid were used for its chemical characterization. mdpi.comresearchgate.net The spectra revealed characteristic bands for the amino, carboxyl, and amide groups, allowing for detailed vibrational assignments. mdpi.comresearchgate.net

Key Vibrational Bands for Nγ-acetyl-L-2,4-diaminobutyric acid
Vibrational ModeRaman (cm⁻¹)IR (cm⁻¹)Reference
Amide and NH vibration-1650, 3280 mdpi.com
Symmetric bending of amino group δ(NH₃⁺)15381537 mdpi.com
Asymmetric bending of amino group δas(NH₃⁺)15881588 mdpi.com
Symmetric stretching of carboxyl group νs(COO⁻)14191411 mdpi.com

Mass Spectrometry (MS) Applications in Structural Research and Metabolomics

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in structural research and metabolomics to identify and quantify molecules. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. researchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate a characteristic fragmentation pattern, or mass spectrum, which can be used for structural elucidation and as a "fingerprint" for identification. massbank.eumassbank.eu This is particularly useful in metabolomics for identifying known and unknown metabolites in complex biological samples. mdpi.com

In the context of 2,4-diaminobutanoic acid, mass spectrometry has been used to study its production in diatoms as a potential defense mechanism. researchgate.net Furthermore, LC-MS/MS methods have been developed for the comprehensive analysis of amino acids and their derivatives in various biological matrices, contributing to our understanding of their roles in health and disease. nih.govnih.gov

X-ray Crystallography for Molecular Structure Determination (e.g., of Related Derivatives like Nγ-acetyl-L-2,4-diaminobutyric acid)

X-ray crystallography stands as a definitive method for determining the precise atomic and molecular structure of a compound in its crystalline state. While crystal structure data for this compound itself is not extensively detailed in the literature, significant research has been conducted on its closely related derivatives, such as Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA), which is a metabolic precursor to the compatible solute ectoine (B1671093). mdpi.com

Detailed crystallographic studies on γ-NADA have provided critical insights into its molecular conformation and intermolecular interactions. mdpi.com Researchers successfully crystallized γ-NADA from aqueous solutions using cooling crystallization, resulting in the formation of rod-shaped crystals. mdpi.com The analysis of these crystals by single-crystal X-ray diffraction revealed detailed structural information.

The study determined that Nγ-acetyl-L-2,4-diaminobutyric acid crystallizes in the orthorhombic crystal system with the chiral space group P2₁2₁2₁. mdpi.comtum.de A key finding from the crystal structure determination is that the molecule exists in its zwitterionic form. mdpi.com In this state, the carboxylic acid group is deprotonated, while the α-amino group is protonated, bearing three hydrogen atoms. This zwitterionic nature is a characteristic feature of many amino acids and is significant for its properties as a compatible solute. mdpi.com

The crystal structure also reveals an extensive three-dimensional network of hydrogen bonds, which contributes to the stability of the crystal lattice. mdpi.com The ability to obtain high-resolution crystal structures is fundamental for understanding the structure-function relationship of these molecules and provides a basis for further research into their biological and chemical properties. nih.gov

Crystallographic Data for Nγ-acetyl-L-2,4-diaminobutyric acid

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a5.3647(1) Å
b8.3652(2) Å
c16.9149(5) Å
Molecules per unit cell (Z) 4
R-factors
R₁3.48%
wR₂7.33%
Data sourced from a 2020 study on the crystal structure and spectroscopic analysis of γ-NADA. mdpi.comtum.de

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications in Investigating Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. biointerfaceresearch.com While direct DFT studies on Methyl (2S)-2,4-diaminobutanoate are limited, research on related butanoic acid derivatives and other amino acid esters offers valuable parallels.

DFT calculations, often employing basis sets like B3LYP/6-31+G(d), are utilized to determine optimized molecular geometries and electronic properties. biointerfaceresearch.com For instance, studies on butanoic acid derivatives have used DFT to analyze stability and reactivity, correlating theoretical findings with experimental data from techniques like FT-IR and NMR spectroscopy. biointerfaceresearch.com Such analyses often involve examining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals (ΔEH-L) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. biointerfaceresearch.com

In the context of amino acid esters, DFT has been employed to elucidate reaction mechanisms, such as the formation of coordination compounds with metal halides. rsc.org For example, DFT calculations have helped to rule out certain geometries, like dinuclear structures with bridging amino acidate ligands, in favor of bidentate N,O-coordination. rsc.org These studies provide a foundation for predicting how this compound might interact with various reactants and catalysts.

Table 1: Illustrative DFT Data for Related Compounds

Compound/SystemDFT Functional/Basis SetKey Findings
Butanoic Acid DerivativesB3LYP/6-31+G(d)Correlation between electronic properties (HOMO-LUMO gap) and molecular stability/reactivity. biointerfaceresearch.com
α-Amino Acid Ester-Metal ComplexesNot specifiedElucidation of bidentate N,O-coordination and exclusion of alternative geometries. rsc.org
2,4-dioxo-4-phenylbutanoic acidNot specifiedExamination of how cation-π interactions influence structural and electronic properties. researchgate.net

Molecular Dynamics Simulations (e.g., Ligand-Protein Interactions involving 2,4-Diaminobutanoic Acid Derivatives)

MD simulations can predict how a ligand like a DAB derivative might bind to a protein's active site, revealing key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. mdpi.com These simulations are crucial in drug discovery and for understanding the molecular basis of a compound's biological activity. For example, MD simulations have been used to investigate the binding of various ligands to DNA and proteins, providing insights into the stability of the resulting complexes and the role of solvent molecules in these interactions. nih.gov

The process of an MD simulation typically involves creating a realistic model of the system (e.g., a protein in a solvent), simulating its behavior under specific conditions (temperature, pressure), and analyzing the resulting trajectory to understand macroscopic properties. youtube.com Such simulations can be used to explore conformational changes in proteins upon ligand binding, which is essential for understanding enzyme mechanisms and allosteric regulation. nih.gov

Theoretical Studies of Reactivity and Selectivity in 2,4-Diaminobutanoate-Related Chemistry

Theoretical studies, often employing quantum chemical calculations, provide a deeper understanding of the factors governing chemical reactivity and selectivity. For amino acid esters, these studies can shed light on why certain reactions proceed in a specific manner.

For instance, the reactivity of the amino group in monosaccharide esters of amino acids has been shown to be enhanced, leading to accelerated glycation reactions. nih.gov This suggests that the esterification of 2,4-diaminobutanoic acid could influence the reactivity of its amino groups. Theoretical models can help to predict such changes in reactivity by analyzing the electron distribution and orbital energies of the molecule.

Furthermore, studies on the hydrolysis of poly(aminoester)s have demonstrated how the structure of the molecule influences the reaction mechanism and product distribution. rsc.org These studies often involve a combination of experimental kinetics and computational modeling to elucidate the reaction pathways. Such approaches could be applied to this compound to predict its stability under different pH conditions and to understand the mechanisms of its hydrolysis.

Table 2: Factors Influencing Reactivity and Selectivity in Related Esters

FactorObservation in Related SystemsPotential Relevance to this compound
Neighboring Groups The sugar moiety in monosaccharide esters enhances the reactivity of the amino group. nih.govThe methyl ester group could modulate the reactivity of the α- and γ-amino groups.
pH Cationic poly(α-aminoester)s exhibit pH-sensitive degradation. rsc.orgThe stability and degradation pathways are likely to be pH-dependent.
Catalysts Mineral acids, ionic liquids, and enzymes can catalyze the esterification of amino acids. acs.orgThe synthesis and reactions can be controlled through the choice of catalyst.

Computational Approaches to Enzyme Mechanism Elucidation for Biosynthetic Enzymes

Computational methods are increasingly used to elucidate the mechanisms of enzymes, including those involved in the biosynthesis of amino acids and their derivatives. nih.gov While the specific biosynthetic pathway of this compound may not be fully characterized computationally, the principles and techniques used for other enzymes are directly applicable.

Quantum mechanics/molecular mechanics (QM/MM) is a hybrid approach that is particularly powerful for studying enzymatic reactions. In QM/MM, the active site of the enzyme, where the reaction occurs, is treated with a high level of quantum mechanics theory, while the rest of the protein and the surrounding solvent are treated with more computationally efficient molecular mechanics force fields. This allows for the detailed study of bond-breaking and bond-forming events within the complex environment of the enzyme.

These computational approaches can help to:

Identify the key amino acid residues involved in catalysis.

Determine the structure of the transition state.

Calculate the activation energy of the reaction.

Understand the role of cofactors.

By applying these methods to the enzymes responsible for the biosynthesis of 2,4-diaminobutanoic acid and its subsequent modification, researchers can gain a detailed understanding of how these molecules are produced in nature. This knowledge is crucial for efforts in metabolic engineering and the development of novel biocatalysts.

Research Applications and Synthetic Utility

Methyl (2S)-2,4-Diaminobutanoate as a Versatile Building Block in Complex Organic Synthesis

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules. Organic building blocks are fundamental components used for the bottom-up assembly of molecular architectures. sigmaaldrich.comminakem.com The value of a building block is determined by its structural features and reactivity, which allow for its incorporation into a larger molecular framework.

The structure of this compound, featuring a methyl ester and two primary amine groups at the C2 and C4 positions, provides multiple points for chemical modification. One of its protected derivatives, Nγ-Z-L-2,4-diaminobutyric acid methyl ester hydrochloride, is a recognized intermediate in the synthesis of various bioactive molecules. chemimpex.com This protected form allows for selective reactions at one of the amine groups, a crucial strategy in multi-step organic synthesis. The bifunctional nature of such amino acid derivatives makes them highly prized in the construction of libraries of compounds for drug discovery. nih.gov

The utility of this compound is further highlighted by its role as a precursor to other specialized building blocks. For instance, it can be converted into derivatives like methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which is a reactive intermediate for creating novel cyclopropyl-containing amino acids through reactions like Michael additions and Diels-Alder reactions. researchgate.net

Role in the Synthesis of Bioactive Molecules and Pharmaceuticals

The structural motifs present in this compound are found in various biologically active compounds, making it a valuable precursor in pharmaceutical and biochemical research. chemimpex.comevitachem.com

Precursor for Compatible Solutes (e.g., Ectoine (B1671093), Hydroxyectoine)

One of the most significant applications of L-2,4-diaminobutyric acid, the parent amino acid of this compound, is in the biosynthesis of compatible solutes like ectoine and hydroxyectoine (B191498). These molecules are produced by various microorganisms to protect themselves from extreme osmotic stress. nih.gov

The biosynthesis of ectoine involves a three-step enzymatic conversion of L-aspartate-β-semialdehyde. nih.govnih.gov A key intermediate in this pathway is L-2,4-diaminobutyric acid. The enzymes involved are L-2,4-diaminobutyrate transaminase (EctB), L-2,4-diaminobutyrate acetyltransferase (EctA), and ectoine synthase (EctC). nih.gov Subsequently, ectoine can be hydroxylated to form 5-hydroxyectoine by the enzyme ectoine hydroxylase (EctD). nih.govnih.gov Both ectoine and hydroxyectoine have gained considerable biotechnological interest and are produced on an industrial scale. nih.gov

Incorporation into Peptide Structures (e.g., Amyloid-β Targeting Ligands)

The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.govfrontiersin.org A promising therapeutic strategy involves the design of molecules, including peptide-based inhibitors, that can interfere with this aggregation process. nih.govfrontiersin.org

The unique structural features of non-standard amino acids can be exploited to create peptide analogs with enhanced properties. Peptides incorporating D-enantiomeric amino acids, for instance, show greater stability against proteases and can have a high binding affinity for Aβ. nih.gov The incorporation of building blocks like derivatives of 2,4-diaminobutanoic acid can influence the secondary structure of peptides, which is crucial for their interaction with Aβ. researchgate.net For example, N-methylated amino acids can disrupt the formation of β-sheet structures, which are characteristic of amyloid fibrils. nih.gov

Structure-based design has led to the development of peptide inhibitors that target specific regions of the Aβ peptide, such as the hydrophobic core. frontiersin.orgresearchgate.net These inhibitors can be designed to bind to Aβ and prevent its assembly into toxic oligomers and fibrils. frontiersin.orgnih.gov The versatility of amino acid building blocks is essential in creating a diverse range of such inhibitory peptides.

Applications in Advanced Materials and Coordination Chemistry (e.g., for Photocatalytic Complexes)

The field of materials science and coordination chemistry explores the use of organic ligands to create metal complexes with specific functions. The nitrogen and oxygen atoms in amino acid derivatives like this compound can act as coordination sites for metal ions.

In photocatalysis, heterobinuclear metallocomplexes are being investigated for their potential in driving organic reactions. mdpi.com These complexes often consist of a photoactive metal center linked to a catalytic metal center. The design of the bridging and supporting ligands is crucial for the complex's stability and catalytic activity. While specific examples directly using this compound in this context are not prevalent in the provided search results, the fundamental ability of amino acid derivatives to coordinate with metals is well-established. For instance, metal complexes with N3O-donor carboxylato ligands have been synthesized and studied for their catalytic activity, demonstrating the principle of using such molecules in coordination chemistry. rsc.org

Chiral Resolution and Enantiomeric Enrichment Strategies for Related Compounds

Many chemical syntheses produce a racemic mixture, which is an equal mixture of both enantiomers of a chiral compound. However, in biological systems, often only one enantiomer is active. Therefore, the separation of enantiomers, a process known as chiral resolution, is critical, particularly in the pharmaceutical industry. wikipedia.orgmdpi.com

Several strategies exist for chiral resolution:

Crystallization of Diastereomeric Salts: This is a common method where a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The resolving agent is then removed to yield the pure enantiomer. wikipedia.org Common resolving agents include tartaric acid and 1-phenylethylamine. wikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. mdpi.com Glycopeptides like Vancomycin have been used as chiral selectors for the separation of aromatic amino acids. nih.gov

Enantioselective Liquid-Liquid Extraction: This method involves the distribution of enantiomers between two immiscible liquid phases, one of which contains a chiral selector. nih.gov

Kinetic Resolution: This involves the use of a chiral catalyst or enzyme that reacts preferentially with one enantiomer, allowing the other to be recovered in a pure form.

For the enantiomeric enrichment of non-racemic mixtures, techniques like fractional crystallization can be effective. researchgate.net The choice of method depends on the specific properties of the compound to be resolved.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Methyl (2S)-2,4-diaminobutanoate with high stereochemical fidelity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, details a similar synthesis route using methyl esters and trifluoroethylamine in THF with diisopropylethamine as a base. To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysts (e.g., Ru-based systems) should be employed. Purification via C18 reverse-phase chromatography (as in ) is recommended to isolate the product from diastereomeric byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • LC-MS : To confirm molecular weight and detect impurities (e.g., used LC-MS for validation).
  • Chiral HPLC : To assess enantiomeric purity (e.g., Chiralpak AD-H column with hexane/isopropanol eluent).
  • NMR Spectroscopy : 1H and 13C NMR to verify stereochemistry (e.g., used 1H-NMR and 13C-NMR for similar compounds) .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store at -20°C under inert atmosphere (N2 or Ar) in dark conditions to avoid hydrolysis of the ester group or oxidation of amines. emphasizes freezer storage for related methyl esters .

Advanced Research Questions

Q. What strategies resolve contradictions in metabolic flux data when 2,4-diaminobutanoate acts as a nitrogen sink in engineered pathways?

  • Methodological Answer : identifies 2,4-diaminobutanoate as a nitrogen sink in Aspergillus pseudoterreus. To mitigate this:

  • Use 13C metabolic flux analysis to trace nitrogen incorporation.
  • Employ multi-omics integration (e.g., proteomics and metabolomics) to identify competing pathways.
  • Knock out biosynthetic genes for 2,4-diaminobutanoate (e.g., dabA/dabB) to redirect nitrogen flux .

Q. How can enantiomeric excess (ee) of this compound be quantified in complex reaction mixtures?

  • Methodological Answer :

  • Chiral Derivatization : React with a chiral derivatizing agent (e.g., Marfey’s reagent) and analyze via HPLC-UV.
  • Dynamic NMR : Use shift reagents like Eu(hfc)3 to resolve enantiomers in 1H NMR spectra.
  • Circular Dichroism (CD) : Compare CD spectra against a pure (2S) reference .

Q. What experimental designs minimize racemization during esterification of 2,4-diaminobutanoic acid?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform esterification at 0–5°C (e.g., used 0°C for methyl ester synthesis).
  • Acid Catalysts : Use non-nucleophilic acids (e.g., HCl in methanol) to avoid base-induced racemization.
  • In Situ Monitoring : Track ee via inline FTIR or Raman spectroscopy during synthesis .

Q. How does this compound interact with biological membranes in cellular uptake studies?

  • Methodological Answer :

  • Liposome Assays : Use fluorescently labeled derivatives to measure passive diffusion.
  • Patch-Clamp Electrophysiology : Assess ion channel interactions.
  • Molecular Dynamics Simulations : Model membrane permeability (e.g., CHARMM-GUI for lipid bilayer systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.